Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1-oxide, (1-alpha,4a-beta,7a-beta)-(+-)-
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Overview
Description
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1-oxide, (1-alpha,4a-beta,7a-beta)-(±)- is a complex organic compound with a unique structure that combines elements of thiopyran and pyrrole rings
Preparation Methods
The synthesis of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1-oxide, (1-alpha,4a-beta,7a-beta)-(±)- involves multiple steps. The synthetic routes typically include the formation of the thiopyrano and pyrrole rings, followed by the introduction of the diphenyl and methoxyphenylacetyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1-oxide, (1-alpha,4a-beta,7a-beta)-(±)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiopyrano and pyrrole rings or the functional groups attached to them.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structural features and possible biological activities. Additionally, it may have industrial applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1-oxide, (1-alpha,4a-beta,7a-beta)-(±)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1-oxide, (1-alpha,4a-beta,7a-beta)-(±)- can be compared with other similar compounds, such as other thiopyrano and pyrrole derivatives. These compounds may share some structural features but differ in their functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of thiopyrano and pyrrole rings, along with the diphenyl and methoxyphenylacetyl groups, which confer distinct chemical and biological properties. Similar compounds include thiopyrano(2,3-c)pyrrole derivatives with different substituents or oxidation states.
Properties
CAS No. |
146862-52-4 |
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Molecular Formula |
C28H29NO3S |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(4,4-dibenzyl-1-oxo-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C28H29NO3S/c30-24-13-7-12-23(16-24)27(31)29-19-25-26(20-29)33(32)15-14-28(25,17-21-8-3-1-4-9-21)18-22-10-5-2-6-11-22/h1-13,16,25-26,30H,14-15,17-20H2 |
InChI Key |
PKRRBSVSBHTXKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)C2CN(CC2C1(CC3=CC=CC=C3)CC4=CC=CC=C4)C(=O)C5=CC(=CC=C5)O |
Origin of Product |
United States |
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